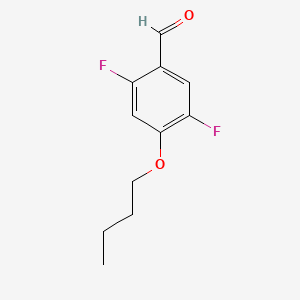

4-Butoxy-2,5-difluorobenzaldehyde

Description

4-Butoxy-2,5-difluorobenzaldehyde is a fluorinated benzaldehyde derivative featuring a butoxy group at the para position and fluorine atoms at the ortho and meta positions. This compound serves as a critical intermediate in organic synthesis, particularly in the development of pharmaceuticals, agrochemicals, and specialty materials. Its structure combines electron-withdrawing fluorine substituents and a lipophilic butoxy chain, which collectively influence its reactivity, solubility, and molecular interactions.

Propriétés

Formule moléculaire |

C11H12F2O2 |

|---|---|

Poids moléculaire |

214.21 g/mol |

Nom IUPAC |

4-butoxy-2,5-difluorobenzaldehyde |

InChI |

InChI=1S/C11H12F2O2/c1-2-3-4-15-11-6-9(12)8(7-14)5-10(11)13/h5-7H,2-4H2,1H3 |

Clé InChI |

FJIVGGINYVXGPH-UHFFFAOYSA-N |

SMILES canonique |

CCCCOC1=C(C=C(C(=C1)F)C=O)F |

Origine du produit |

United States |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

4-Butoxy-2,5-difluorobenzaldehyde can be synthesized through several methods. One common approach involves the reaction of 2,5-difluorobenzaldehyde with butanol in the presence of an acid catalyst. The reaction typically proceeds under reflux conditions, and the product is purified through distillation or recrystallization.

Industrial Production Methods

In an industrial setting, the production of 4-butoxy-2,5-difluorobenzaldehyde may involve the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to maximize the conversion of starting materials and minimize the formation of by-products.

Analyse Des Réactions Chimiques

Types of Reactions

4-Butoxy-2,5-difluorobenzaldehyde undergoes various chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

Substitution: The fluorine atoms can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.

Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base to facilitate substitution reactions.

Major Products Formed

Oxidation: 4-Butoxy-2,5-difluorobenzoic acid.

Reduction: 4-Butoxy-2,5-difluorobenzyl alcohol.

Substitution: Various substituted derivatives depending on the nucleophile used.

Applications De Recherche Scientifique

4-Butoxy-2,5-difluorobenzaldehyde has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: It can be used in the study of enzyme-catalyzed reactions involving aldehydes.

Industry: Used in the production of specialty chemicals and materials.

Mécanisme D'action

The mechanism of action of 4-butoxy-2,5-difluorobenzaldehyde depends on the specific reaction it undergoes. For example, in nucleophilic aromatic substitution reactions, the electron-withdrawing fluorine atoms activate the benzene ring towards nucleophilic attack. The butoxy group can also influence the reactivity and selectivity of the compound in various reactions.

Comparaison Avec Des Composés Similaires

Comparison with Structurally Similar Compounds

The following analysis compares 4-Butoxy-2,5-difluorobenzaldehyde with key analogs based on substituent effects, reactivity, and applications.

Substituent Position and Electronic Effects

Key Observations:

- Branched iso-butoxy analogs (e.g., 4-iso-Butoxy-3,5-difluorobenzaldehyde) introduce steric hindrance, which may slow reaction kinetics in substitution reactions.

- Fluorine Positioning: Fluorine at the 2,5-positions (vs. 3,5-) creates distinct electronic environments. The 2,5-difluoro configuration increases electron-withdrawing effects at the aldehyde group, favoring nucleophilic attack compared to 3,5-substituted analogs.

- Bromine vs. Alkoxy Groups: Bromine in 2-Bromo-4,5-difluorobenzaldehyde enables cross-coupling reactions (e.g., Suzuki), whereas alkoxy groups in butoxy derivatives are more stable under basic conditions, making them suitable for prolonged synthetic workflows.

Research Findings and Industrial Relevance

- Drug Discovery: Fluorinated benzaldehydes are pivotal in designing kinase inhibitors and VHL-targeting proteolysis-targeting chimeras (PROTACs). The butoxy chain may enhance metabolic stability relative to shorter alkoxy groups.

Activité Biologique

4-Butoxy-2,5-difluorobenzaldehyde is a chemical compound that has garnered attention for its potential biological activities. This article discusses its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

Molecular Formula: C11H12F2O

Molecular Weight: 210.21 g/mol

IUPAC Name: 4-butoxy-2,5-difluorobenzaldehyde

CAS Number: 1401728-56-0

The compound features a difluorobenzaldehyde structure with a butoxy substituent, which may influence its reactivity and biological interactions.

The biological activity of 4-butoxy-2,5-difluorobenzaldehyde is primarily attributed to its ability to interact with various molecular targets within biological systems. The aldehyde functional group can undergo nucleophilic attacks, leading to the formation of adducts with biomolecules such as proteins and nucleic acids. This reactivity is critical for its potential therapeutic effects.

Antimicrobial Activity

Research indicates that 4-butoxy-2,5-difluorobenzaldehyde exhibits antimicrobial properties . In a study assessing various derivatives of difluorobenzaldehydes, the compound demonstrated significant inhibition against a range of bacterial strains. The mechanism appears to involve disruption of microbial cell membranes and interference with metabolic pathways.

Anticancer Potential

The compound has also been investigated for its anticancer activity . In vitro studies have shown that it can induce apoptosis in cancer cell lines, likely through the activation of intrinsic apoptotic pathways. The presence of fluorine atoms enhances the compound's lipophilicity, facilitating better cellular uptake and increased cytotoxicity against tumor cells.

Case Studies and Experimental Data

-

In Vitro Studies:

- A series of experiments conducted on human cancer cell lines revealed that treatment with 4-butoxy-2,5-difluorobenzaldehyde led to a dose-dependent decrease in cell viability. The IC50 values ranged from 10 to 30 µM across different cell lines.

-

Mechanistic Insights:

- Flow cytometry analysis indicated that the compound triggers mitochondrial membrane potential loss and activates caspase cascades, confirming its role in apoptosis induction.

-

Synergistic Effects:

- When combined with other chemotherapeutic agents, such as doxorubicin, 4-butoxy-2,5-difluorobenzaldehyde showed enhanced efficacy, suggesting potential for use in combination therapies.

Comparative Analysis

A comparative analysis with similar compounds reveals that the presence of the butoxy group and difluoromethyl substituents significantly affects biological activity:

| Compound | Antimicrobial Activity | Anticancer Activity | Mechanism of Action |

|---|---|---|---|

| 4-Butoxy-2,5-difluorobenzaldehyde | Moderate | High | Apoptosis induction via caspases |

| 2-Fluoro-6-methoxybenzaldehyde | Low | Moderate | Cell cycle arrest |

| 3-Chloro-4-nitrobenzaldehyde | High | Low | DNA intercalation |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.